molecular formula C21H21N3OS2 B15150136 N-(4-{[(1Z)-4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenyl)acetamide

N-(4-{[(1Z)-4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenyl)acetamide

Cat. No.: B15150136
M. Wt: 395.5 g/mol
InChI Key: LSDXMDJDRYGIHR-UHFFFAOYSA-N
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Description

N-(4-{[(1Z)-4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenyl)acetamide is a complex organic compound with a unique structure that includes a quinoline core and a dithiolo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(1Z)-4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenyl)acetamide typically involves multiple steps. The starting materials often include quinoline derivatives and dithiolo compounds. The reaction conditions usually require specific catalysts and solvents to facilitate the formation of the desired product. For example, the synthesis might involve the use of palladium catalysts and organic solvents like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions would be optimized for scalability, including temperature control, pressure regulation, and efficient mixing of reactants.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(1Z)-4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing groups, while reduction could produce a more saturated version of the original compound.

Scientific Research Applications

N-(4-{[(1Z)-4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe for studying cellular processes.

    Medicine: Preliminary studies might explore its potential as a therapeutic agent for certain diseases.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(4-{[(1Z)-4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenyl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and triggering downstream effects in biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-{[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenyl)sulfonyl]acetamide
  • **N-({4-[(Z)-(4,4,8-Trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amino]phenyl}sulfonyl)acetamide

Uniqueness

What sets N-(4-{[(1Z)-4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenyl)acetamide apart from similar compounds is its specific structural configuration, which may confer unique chemical reactivity and biological activity. This uniqueness can make it a valuable compound for targeted research and application development.

Properties

Molecular Formula

C21H21N3OS2

Molecular Weight

395.5 g/mol

IUPAC Name

N-[4-[(4,4,6-trimethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]phenyl]acetamide

InChI

InChI=1S/C21H21N3OS2/c1-12-6-5-7-16-17-19(21(3,4)24-18(12)16)26-27-20(17)23-15-10-8-14(9-11-15)22-13(2)25/h5-11,24H,1-4H3,(H,22,25)

InChI Key

LSDXMDJDRYGIHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(C(N2)(C)C)SSC3=NC4=CC=C(C=C4)NC(=O)C

Origin of Product

United States

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